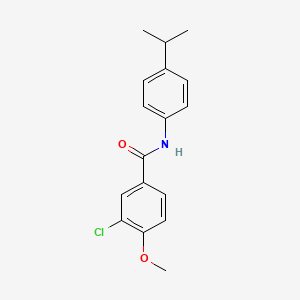
3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have significant potential in the treatment of various diseases.
Mécanisme D'action
3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide inhibits the activation of JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases. This prevents the phosphorylation of STAT proteins, which are downstream effectors of the JAK/STAT pathway. This results in the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have immunomodulatory effects by inhibiting the activation of T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, this compound has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide. One potential direction is the development of more potent and selective JAK inhibitors. Another direction is the investigation of the role of JAK/STAT signaling pathway in other diseases, such as neurodegenerative disorders. Finally, the use of this compound in combination with other therapies, such as immunotherapy and targeted therapy, should be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has significant potential in the treatment of various diseases. It has a well-established mechanism of action and has been extensively studied for its therapeutic applications. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which should be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-isopropylaniline with 4-methoxybenzoyl chloride to form N-(4-isopropylphenyl)-4-methoxybenzamide. Finally, the third step involves the reaction of N-(4-isopropylphenyl)-4-methoxybenzamide with thionyl chloride and chlorodiphenylphosphine to form this compound (this compound).
Applications De Recherche Scientifique
3-chloro-N-(4-isopropylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of JAK/STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. This compound has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders.
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11(2)12-4-7-14(8-5-12)19-17(20)13-6-9-16(21-3)15(18)10-13/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSPJDKSWCNDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

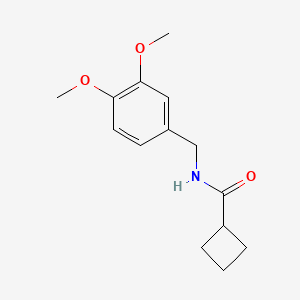
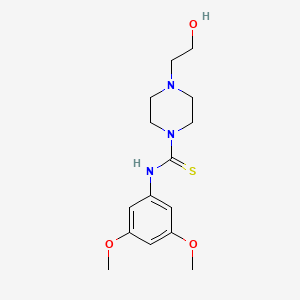
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)
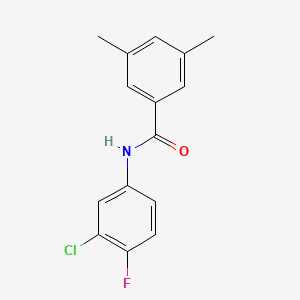

![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)
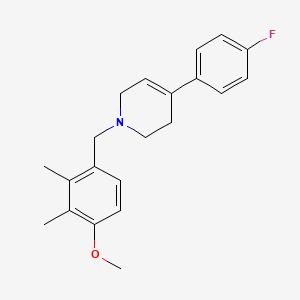
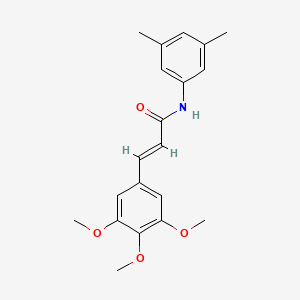
![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)
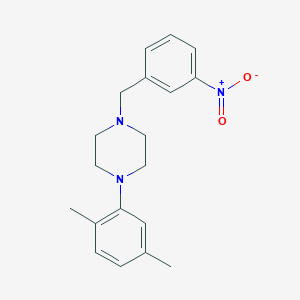
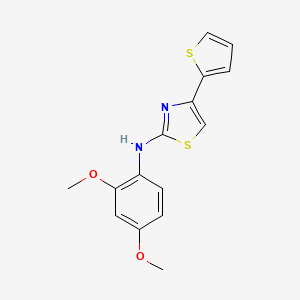


![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)